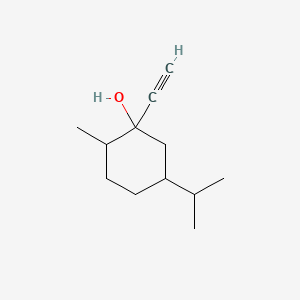

1-Ethynyl-5-isopropyl-2-methylcyclohexanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Ethynyl-5-isopropyl-2-methylcyclohexanol” is a chemical compound with the molecular formula C12H24O . It has an average mass of 184.318 Da and a monoisotopic mass of 184.182709 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexanol ring with ethynyl, isopropyl, and methyl substituents . The exact positions of these substituents on the ring can influence the compound’s physical and chemical properties.Physical And Chemical Properties Analysis

The compound has a density of 0.9±0.1 g/cm3, a boiling point of 236.6±8.0 °C at 760 mmHg, and a flash point of 96.8±10.9 °C . It has one hydrogen bond acceptor and one hydrogen bond donor . The compound is predicted to have a water solubility of 34.31 mg/L at 25 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Stereochemistry

1-Ethynyl-5-isopropyl-2-methylcyclohexanol is a compound of interest in the synthesis and stereochemical analysis of cyclic compounds. The synthesis of similar cyclic structures, such as 2-isopropyl-5-methyl-1-cyclohexenyl alkyl sulfides and 1-cycloalkenyl ethyl sulfides, demonstrates the reactivity and potential modifications of cyclohexanol derivatives in the presence of specific reagents like aluminum chloride and diphosphorus pentaoxide (Akiyama, 1977). The exploration of these reactions provides insights into the manipulation of cyclohexanol frameworks for the development of new chemical entities.

Calciferol Synthesis

The derivative 1-Ethynyl-2-methylcyclohex-1-ene, related to the compound of interest, has been utilized in the synthesis of precursors for calciferol. This process involves the dehydrohalogenation of ω-halogenodienes, illustrating the potential of ethynyl-substituted cyclohexanols in synthesizing complex organic molecules with significant biological relevance (Dawson et al., 1971).

Carbocyclization and Ring-closing Metathesis

The carbocyclization of carbohydrates to produce functionalized cyclohexenes showcases another application of cyclohexanol derivatives. This process, involving zinc-mediated tandem reactions and ring-closing enyne metathesis, emphasizes the versatility of cyclohexanol structures in forming complex, ring-based systems (Poulsen & Madsen, 2002).

Dehydration Studies

Dehydration experiments with methylcyclohexanol isomers, including similar structures to this compound, have provided valuable data on the formation of alkenes and the influence of isomeric structures on chemical reactions. These studies are crucial for understanding the chemical behavior and transformation potentials of cyclohexanol derivatives (Clennan & Clennan, 2011).

Organoruthenium Complex Reactions

Research involving organoruthenium complexes with aliphatic alkynols has led to the formation of cationic cycloalkenyl vinylidene complexes. This illustrates the reactivity of cyclohexanol and its derivatives (including ethynyl-substituted variations) in organometallic chemistry, contributing to the synthesis of complex organometallic structures (Selegue et al., 1991).

Eigenschaften

IUPAC Name |

1-ethynyl-2-methyl-5-propan-2-ylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-5-12(13)8-11(9(2)3)7-6-10(12)4/h1,9-11,13H,6-8H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRBJPBPUKHWSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1(C#C)O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2760506.png)

![3,4-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2760510.png)

![4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B2760517.png)

![3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2760519.png)